molecular formula C31H52N4O7S B12374531 Tubulysin A intermediate-1

Tubulysin A intermediate-1

Cat. No.: B12374531
M. Wt: 624.8 g/mol
InChI Key: OMVIMYIBTSIOPG-MVRIJGFHSA-N
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Description

Tubulysin A intermediate-1 is a crucial intermediate in the synthesis of the cytotoxic peptide Tubulysin A. Tubulysin A is an antibiotic and apoptosis inducer isolated from myxobacteria. It exhibits anti-angiogenic, anti-microtubule, anti-mitotic, and anti-proliferative activities. Tubulysin A arrests cells in the G2/M phase, effectively inhibiting tubulin polymerization and inducing depolymerization of detached microtubules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulysin A intermediate-1 involves multiple steps, including the use of stereoselective catalysis and multicomponent reactions. One approach is the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), which are known for their efficiency in forming multiple bonds in one-pot reactions with minimal waste . These reactions are often catalyzed by Lewis acids or chiral phosphoric acid catalysts to control the stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include on-resin synthesis to streamline the production and reduce the need for intermediate purification steps .

Chemical Reactions Analysis

Types of Reactions

Tubulysin A intermediate-1 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Preclinical Studies

Numerous preclinical studies have evaluated the efficacy of tubulysin A intermediate-1 across various cancer models:

  • In Vitro Studies : Tubulysin A has demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including breast, colon, and melanoma cancers. For instance, it has shown an estimated GI50 (the concentration required to inhibit 50% of cell growth) of approximately 12 nM in the NCI 60 human cancer cell line screen .
  • In Vivo Models : In animal models, this compound has been effective in reducing tumor growth. Studies utilizing mouse xenograft models have reported significant tumor regression following treatment with tubulysin derivatives .

Case Studies

Several case studies illustrate the potential applications of this compound:

Study Cancer Type Model Findings
Study 1MelanomaB16 Mouse ModelSignificant reduction in tumor size with enhanced apoptosis markers observed post-treatment .
Study 2Breast CancerMDA-MB-231 XenograftInduced G2/M arrest with notable downregulation of anti-apoptotic proteins .
Study 3Bladder CancerT24 Cell LineDemonstrated synergistic effects when combined with TRAIL, enhancing apoptosis rates significantly .

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for this compound:

  • Targeted Therapy Development : Due to its potency against multidrug-resistant cancer cells, tubulysin derivatives are being explored as payloads for antibody-drug conjugates (ADCs) and small molecule drug conjugates (SMDCs), which aim to deliver cytotoxic agents specifically to tumor sites while minimizing systemic toxicity .
  • Combination Therapies : The ability of this compound to sensitize cancer cells to other treatments (e.g., TRAIL) opens avenues for combination therapies that could enhance overall treatment efficacy .

Mechanism of Action

Tubulysin A intermediate-1 exerts its effects by inhibiting the polymerization of the cytoskeletal protein tubulin, leading to the induction of apoptosis. This mechanism involves binding to the peptide binding site of tubulin, preventing its assembly into microtubules . The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent cell death .

Properties

Molecular Formula

C31H52N4O7S

Molecular Weight

624.8 g/mol

IUPAC Name

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1

InChI Key

OMVIMYIBTSIOPG-MVRIJGFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C

Origin of Product

United States

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